molecular formula C18H16N2OS2 B14162802 3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide CAS No. 842977-21-3

3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B14162802
CAS No.: 842977-21-3
M. Wt: 340.5 g/mol
InChI Key: MEZSNAQNIACHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a benzothiazole ring and a prop-2-en-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the prop-2-en-1-ylsulfanyl group. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-throughput screening and optimization techniques ensures consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the prop-2-en-1-ylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring and the prop-2-en-1-ylsulfanyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its specific substitution pattern and the presence of both benzothiazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

842977-21-3

Molecular Formula

C18H16N2OS2

Molecular Weight

340.5 g/mol

IUPAC Name

3-methyl-N-(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)benzamide

InChI

InChI=1S/C18H16N2OS2/c1-3-9-22-18-20-15-8-7-14(11-16(15)23-18)19-17(21)13-6-4-5-12(2)10-13/h3-8,10-11H,1,9H2,2H3,(H,19,21)

InChI Key

MEZSNAQNIACHIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.